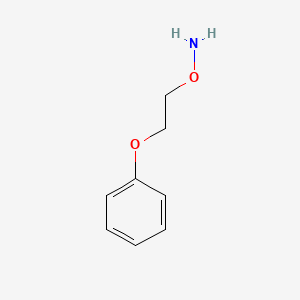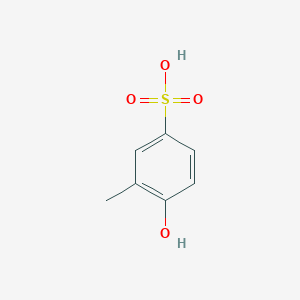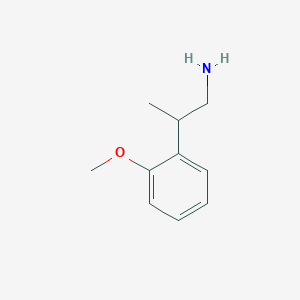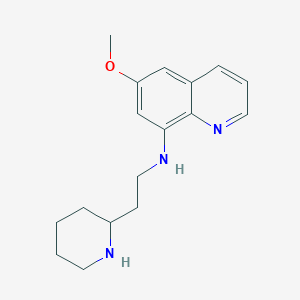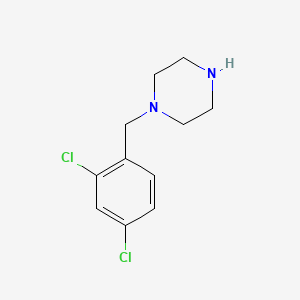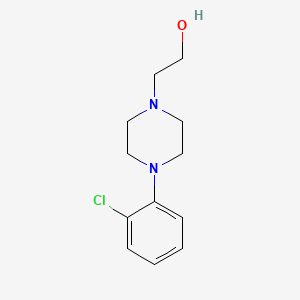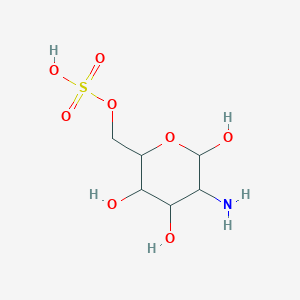
D-Glucosamine-6-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-6-sulfate is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound is derived from the substitution of a hydroxyl group in glucose with an amino group, followed by sulfation at the 6th position. It is widely used in the pharmaceutical, food, and cosmetic industries due to its beneficial properties, including anti-inflammatory and regenerative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosamine-6-sulfate can be synthesized through various methods. One common approach involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures. The extracted chitin is then hydrolyzed to produce D-glucosamine, which is subsequently sulfated to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation and enzymatic hydrolysis. These methods are preferred due to their eco-friendliness and cost-effectiveness. For instance, genetically modified bacterial fermentation is under development to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine-6-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Sulfation reactions typically involve reagents like sulfuric acid or chlorosulfonic acid under controlled conditions.
Major Products: The major products formed from these reactions include various sulfated derivatives of D-glucosamine, which have enhanced biological activities and improved solubility .
Scientific Research Applications
D-Glucosamine-6-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of glycosaminoglycans and other complex carbohydrates.
Biology: The compound is studied for its role in cell membrane stability and regenerative medicine.
Medicine: this compound is widely used in the treatment of osteoarthritis and other joint disorders due to its anti-inflammatory properties.
Mechanism of Action
D-Glucosamine-6-sulfate exerts its effects through several molecular pathways:
Cartilage Formation: It serves as a building block for the synthesis of glycosaminoglycans, which are essential for cartilage formation and repair.
Anti-inflammatory Effects: The compound inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in joint tissues.
Cell Membrane Stability: this compound binds to cell membranes, enhancing their stability and protecting against tissue damage.
Comparison with Similar Compounds
D-Glucosamine: A precursor of D-glucosamine-6-sulfate, it is widely used in joint health supplements.
N-Acetyl D-Glucosamine: Another derivative of D-glucosamine, it has applications in regenerative medicine and wound healing.
Uniqueness: this compound is unique due to its sulfation at the 6th position, which enhances its biological activity and solubility compared to other glucosamine derivatives. This makes it particularly effective in medical and industrial applications .
Properties
IUPAC Name |
(5-amino-3,4,6-trihydroxyoxan-2-yl)methyl hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHILKWIRSIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869083 |
Source


|
| Record name | 2-Amino-2-deoxy-6-O-sulfohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

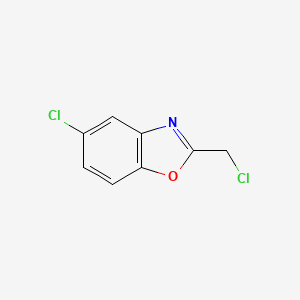
![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)

